molecular formula C10H8Cl2N2O B1436533 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one CAS No. 289686-83-5

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Cat. No. B1436533
M. Wt: 243.09 g/mol
InChI Key: IUBLKKBZPLTKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H6Cl2N2O . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” are not available, coumarins, which are similar compounds, have been known to react with 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole analogs to give coumarin-1,2,4-oxadiazole hybrids .


Physical And Chemical Properties Analysis

The physical form of “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is solid . Its InChI key is VDRLGRBSQTUUOX-UHFFFAOYSA-N .

Scientific Research Applications

Scientific Research Applications:

  • Pharmacological Importance of Chloroquine Derivatives : Chloroquine has been extensively studied for its antimalarial effects and is being repurposed for managing various infectious and noninfectious diseases due to its biochemical properties. Research on chloroquine and its derivatives reveals their potential therapeutic applications in cancer therapy and other diseases, suggesting a broad spectrum of possible research directions for structurally related compounds (Njaria, Okombo, Njuguna, & Chibale, 2015).

  • Anti-Cancer and Neuroprotective Activities : Studies indicate that derivatives of quinoline, such as 8-hydroxyquinoline, exhibit significant biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. These insights suggest that compounds like 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one could also be explored for similar pharmacological applications, leveraging their metal chelation properties and potential therapeutic roles (Gupta, Luxami, & Paul, 2021).

  • Antioxidant and Enzymatic Activity Enhancement : The use of redox mediators in combination with enzymes has been explored for the degradation of organic pollutants, highlighting a potential application area for compounds with similar chemical properties to 7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one. Such compounds could be investigated for their ability to act as redox mediators, enhancing the efficiency of pollutant degradation processes (Husain & Husain, 2007).

Safety And Hazards

The safety information available indicates that “7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one” is classified as Acute Tox. 1 Dermal - Aquatic Acute 1 - Eye Irrit. 2 - Skin Sens. 1 . The hazard statements include H310 - H317 - H319 - H400 . The precautionary statements include P261 - P262 - P273 - P280 - P302 + P352 + P310 - P391 .

properties

IUPAC Name

7-chloro-2-(chloromethyl)-6-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c1-5-2-6-8(3-7(5)12)13-9(4-11)14-10(6)15/h2-3H,4H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBLKKBZPLTKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2-(chloromethyl)-6-methylquinazolin-4(3H)-one

Synthesis routes and methods

Procedure details

To a flask containing sodium (36 mg) was added anhydrous MeOH (5 ml). Chloroacetonitrile (0.520 g, 6.9 mmol) was then added and the clear solution was stirred at room temperature for 30 min under argon. A solution of 2-amino-4-chloro-5-methylbenzoic acid (1.13 g, 6.0 mmol) in anhydrous methanol (25 ml) was then added with a syringe via a rubber septum. The reaction mixture was stirred at room temperature for 2 hours under argon, then it was fitted with a condenser and placed in an oil bath preheated to 80° C. Stirring was continued at this temperature for 2 hours under argon, then the reaction mixture was allowed to cool to room temperature. The precipitate was collected by filtration, washed with methanol (10 ml), and water (10 ml), and dried in vacuo over P2O5 to afford a grey solid (1.0 g, 69%), mp 287-290° C.; 1H-NMR (DMSO-d6) 2.47 (s, 3H, 6-CH3), 4.53 (s, 2H, CH2Cl), 7.75, 8.08 (2×s, 2H, 5-H and 8-H); 12.60 (s, 1H, N3—H); MS (FAB, m/z) 243, 244, 245 (M+H)+.
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
1.13 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.